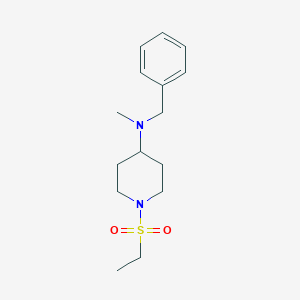![molecular formula C17H20N2O3 B247280 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide, also known as DMPEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPEB is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide binds to the DAT and inhibits its activity by blocking the uptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can then bind to postsynaptic dopamine receptors and elicit its physiological effects.
Biochemical and Physiological Effects
The increase in extracellular dopamine levels caused by 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to have various physiological effects. In animal studies, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to increase locomotor activity, induce stereotypic behaviors, and enhance the reinforcing effects of cocaine. These effects are consistent with the role of dopamine in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has several advantages as a research tool. Its selectivity for the DAT allows for the study of dopamine-specific effects without the confounding effects of other monoamines. It is also stable and can be easily synthesized in large quantities. However, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has some limitations as well. Its effects on other monoamine transporters have not been extensively studied, and its long-term effects on dopamine signaling are not well understood.
Direcciones Futuras
There are several future directions for research on 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. One area of interest is the study of its effects on other dopamine-related disorders such as depression and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of more selective and potent DAT inhibitors based on the structure of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. Additionally, further studies are needed to elucidate the long-term effects of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide on dopamine signaling and its potential therapeutic applications.
Conclusion
In conclusion, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide is a synthetic compound that has potential applications in neuroscience research. Its selectivity for the DAT allows for the study of dopamine-specific effects, and its stable synthesis makes it a valuable tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide involves a multistep process that starts with the preparation of 3,5-dimethoxybenzoic acid. This is followed by the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-2-(pyridin-2-yl) ethylamine to form the intermediate, which is then converted to the final product using hydrogen gas and palladium on carbon catalyst.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been studied for its potential applications in neuroscience research. It has been shown to selectively inhibit the activity of the dopamine transporter (DAT) without affecting the activity of other monoamine transporters. This makes it a valuable tool for studying the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
Fórmula molecular |
C17H20N2O3 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-19(9-7-14-6-4-5-8-18-14)17(20)13-10-15(21-2)12-16(11-13)22-3/h4-6,8,10-12H,7,9H2,1-3H3 |
Clave InChI |
ZKTQCUBSVIHUBN-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)

![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)

